Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-chloro-6-cyano-4-nitrophenyl)azo]-4-methoxyphenyl]- Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-chloro-6-cyano-4-nitrophenyl)azo]-4-methoxyphenyl]-
Brand Name: Vulcanchem
CAS No.: 58049-96-0
VCID: VC18439794
InChI: InChI=1S/C22H25ClN6O6/c1-14(30)25-18-11-20(28(5-7-33-2)6-8-34-3)21(35-4)12-19(18)26-27-22-15(13-24)9-16(29(31)32)10-17(22)23/h9-12H,5-8H2,1-4H3,(H,25,30)
SMILES:
Molecular Formula: C22H25ClN6O6
Molecular Weight: 504.9 g/mol

Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-chloro-6-cyano-4-nitrophenyl)azo]-4-methoxyphenyl]-

CAS No.: 58049-96-0

Cat. No.: VC18439794

Molecular Formula: C22H25ClN6O6

Molecular Weight: 504.9 g/mol

* For research use only. Not for human or veterinary use.

Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-chloro-6-cyano-4-nitrophenyl)azo]-4-methoxyphenyl]- - 58049-96-0

Specification

CAS No. 58049-96-0
Molecular Formula C22H25ClN6O6
Molecular Weight 504.9 g/mol
IUPAC Name N-[5-[bis(2-methoxyethyl)amino]-2-[(2-chloro-6-cyano-4-nitrophenyl)diazenyl]-4-methoxyphenyl]acetamide
Standard InChI InChI=1S/C22H25ClN6O6/c1-14(30)25-18-11-20(28(5-7-33-2)6-8-34-3)21(35-4)12-19(18)26-27-22-15(13-24)9-16(29(31)32)10-17(22)23/h9-12H,5-8H2,1-4H3,(H,25,30)
Standard InChI Key MVVWURWLNQHWMV-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])C#N)OC)N(CCOC)CCOC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a central phenyl ring substituted with three key functional groups:

  • A bis(2-methoxyethyl)amino group at the 5-position, contributing to solubility in polar organic solvents.

  • An azo linkage (-N=N-) at the 2-position, connecting to a 2-chloro-6-cyano-4-nitrophenyl group. This azo bridge is responsible for the compound’s chromophoric properties .

  • A methoxy group at the 4-position and an acetamide moiety at the 1-position, enhancing thermal stability and intermolecular interactions .

The presence of electron-withdrawing groups (e.g., nitro, cyano) and electron-donating groups (e.g., methoxy) creates a push-pull electronic system, which is critical for its light-absorption characteristics .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight504.930 g/mol
Molecular FormulaC22H25ClN6O6\text{C}_{22}\text{H}_{25}\text{ClN}_6\text{O}_6
LogP (Partition Coefficient)4.05
InChI KeyMVVWURWLNQHWMV-UHFFFAOYSA-N

The LogP value of 4.05 indicates moderate lipophilicity, suggesting preferential solubility in organic phases, which aligns with its use in reverse-phase HPLC .

Applications in Industry and Research

Textile Dyeing

As a disperse dye, this compound is applied to polyester and nylon fabrics through high-temperature, high-pressure (HTHP) dyeing processes. The nitro and cyano groups enhance color fastness, while the methoxy groups improve affinity for hydrophobic fibers .

Analytical Chemistry

The compound’s chromatographic behavior has been characterized using a Newcrom R1 HPLC column with a mobile phase comprising acetonitrile, water, and phosphoric acid . This method is scalable for preparative isolation of impurities and pharmacokinetic profiling.

Table 2: HPLC Conditions for Analysis

ParameterSpecificationSource
ColumnNewcrom R1 (3 µm particles)
Mobile PhaseAcetonitrile:Water:H3_3PO4_4
DetectionUV-Vis (λ = 300–500 nm)

Recent Advances and Future Directions

Recent studies emphasize the need for greener synthetic routes, such as microwave-assisted reactions, to reduce energy consumption . Additionally, computational models predicting LogP (e.g., ALOGPS 2.1) could optimize the compound’s solubility profile for pharmaceutical applications . Future research should address gaps in ecotoxicological data and explore its utility in photodynamic therapy, leveraging its strong absorbance in the visible spectrum .

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